molecular formula CNa2S3 B1581823 Sodium trithiocarbonate CAS No. 534-18-9

Sodium trithiocarbonate

Cat. No.: B1581823
CAS No.: 534-18-9
M. Wt: 154.2 g/mol
InChI Key: USAIOOFEIMNEDN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trithiocarbonate can be synthesized through the reaction of sodium sulfide (Na₂S) with carbon disulfide (CS₂). The reaction is typically carried out in an aqueous medium, resulting in the formation of this compound as follows : [ \text{Na}_2\text{S} + \text{CS}_2 \rightarrow \text{Na}_2\text{CS}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium sulfide with carbon disulfide under controlled conditions to ensure high yield and purity. The reaction is usually conducted in large reactors with continuous stirring and temperature control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium trithiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sodium sulfate (Na₂SO₄) and carbon dioxide (CO₂).

    Reduction: Various reduced metal species.

    Substitution: Trithiocarbonate esters.

Mechanism of Action

Properties

IUPAC Name

disodium;carbonotrithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2S3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIOOFEIMNEDN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)([S-])[S-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CNa2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060203
Record name Sodium trithiocarbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbonotrithioic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

534-18-9
Record name Sodium thiocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonotrithioic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium trithiocarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium trithiocarbonate
Source European Chemicals Agency (ECHA)
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Record name SODIUM TRITHIOCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01PT1AS4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium trithiocarbonate

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